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[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride

Catalog No.
S925712
CAS No.
1426290-56-3
M.F
C10H18ClNO4
M. Wt
251.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydr...

CAS Number

1426290-56-3

Product Name

[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride

IUPAC Name

2-(3-ethoxycarbonylpiperidin-1-yl)acetic acid;hydrochloride

Molecular Formula

C10H18ClNO4

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C10H17NO4.ClH/c1-2-15-10(14)8-4-3-5-11(6-8)7-9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H

InChI Key

WESMKFVBTLTPMS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CC(=O)O.Cl

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)O.Cl

[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride is a piperidine derivative with a carboxylic acid group and an ethyl ester moiety. Its chemical formula is C10H18NO4Cl. The compound consists of a piperidine ring with an ethoxycarbonyl group at the 3-position and an acetic acid group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous solutions .

Here's what we do know:

  • Chemical Structure and Potential: The molecule's structure contains a piperidine ring, a common scaffold found in many biologically active molecules. This suggests potential for research in various areas, such as drug discovery or development of new ligands for specific receptors.
  • Limited Commercial Availability: Suppliers like Ambeed and Sigma Aldrich list the compound but categorize it for "research only" purposes, further indicating a lack of established applications (, ).

Future Research Directions:

Given the structural features, potential research directions for [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride could include:

  • Medchem (Medicinal Chemistry): Investigating if the molecule possesses any desirable biological activities, such as binding to specific enzymes or receptors.
  • Organic Synthesis: Studies on the synthesis and development of improved methods for producing the molecule could be explored.
  • Computational Modeling: In silico studies could be conducted to predict potential interactions with biological targets.
Due to its functional groups:

  • Ester hydrolysis: The ethyl ester group can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid.
  • Amide formation: The carboxylic acid group can react with amines to form amides.
  • Esterification: The carboxylic acid group can react with alcohols to form new esters.
  • Nucleophilic substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions .

  • Enzyme inhibition: Piperidine-based compounds have shown inhibitory effects on various enzymes, which could be relevant for drug development .
  • Receptor binding: The piperidine ring is a common structural motif in many drugs that interact with receptors in the central nervous system .
  • Antioxidant properties: Some piperidine derivatives have demonstrated antioxidant activity, which could be beneficial in treating oxidative stress-related conditions

    The synthesis of [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride can be achieved through several methods:

    • Nucleophilic substitution: Starting with ethyl nipecotate (ethyl 3-piperidinecarboxylate), react with bromoacetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt.
    • Reductive amination: React 3-ethoxycarbonylpiperidine with glyoxylic acid, followed by reduction and salt formation.
    • Michael addition: Perform a Michael addition of ethyl acrylate to 1-(carboxymethyl)piperidine, followed by hydrochloride salt formation .

While specific applications for [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride are not well-documented, potential uses based on its structure and related compounds include:

  • Pharmaceutical research: As a building block for drug discovery and development, particularly in the design of central nervous system-active compounds.
  • Organic synthesis: As an intermediate in the synthesis of more complex molecules.
  • Coordination chemistry: The compound could potentially act as a bidentate ligand in metal complexes .

Similar Compounds: Comparison and Uniqueness

[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride shares structural similarities with several compounds:

  • Ethyl nipecotate: Lacks the acetic acid moiety on the piperidine nitrogen.
  • 1-Methylpiperidine-3-carboxylic acid: Has a methyl group instead of the acetic acid moiety and lacks the ethyl ester.
  • Isonipecotic acid: Has a carboxylic acid group at the 4-position of the piperidine ring instead of the 3-position.
  • 1-(Carboxymethyl)piperidine: Lacks the ethoxycarbonyl group at the 3-position.
  • 3-Piperidinemethanol: Has a hydroxymethyl group instead of the ethoxycarbonyl group.

The uniqueness of [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride lies in its combination of functional groups. The presence of both the ethoxycarbonyl group and the acetic acid moiety provides multiple sites for potential modifications and interactions, making it a versatile building block for chemical synthesis and pharmaceutical research

Traditional Synthetic Routes

Traditional synthetic approaches to [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride primarily rely on established methodologies for piperidine functionalization and acetic acid coupling reactions [3] [4]. The most fundamental approach involves the sequential modification of the piperidine core structure through esterification and alkylation processes.

The initial step typically involves the preparation of ethyl piperidine-3-carboxylate through direct esterification of 3-piperidinecarboxylic acid with ethanol under acidic conditions [3]. This reaction proceeds through nucleophilic attack of the ethanol molecule on the carbonyl carbon of the carboxylic acid, followed by elimination of water to form the ester linkage. The reaction conditions generally require temperatures ranging from 60 to 80 degrees Celsius with sulfuric acid or hydrochloric acid as catalysts [5].

The subsequent alkylation of the piperidine nitrogen with haloacetic acid derivatives represents the second critical synthetic step [6] [7]. This nucleophilic substitution reaction involves the attack of the piperidine nitrogen lone pair on the electrophilic carbon of ethyl chloroacetate or similar activated acetic acid derivatives. The reaction mechanism proceeds through an SN2 pathway, with the piperidine nitrogen acting as the nucleophile and the halogen serving as the leaving group [7].

Reaction StepTemperature (°C)Time (hours)Yield (%)Catalyst
Esterification60-804-875-85H₂SO₄/HCl
N-Alkylation25-506-1270-80Base (Et₃N)
Salt Formation0-251-290-95HCl gas

The final hydrochloride salt formation involves treatment of the free base with hydrochloric acid, typically performed at reduced temperatures to prevent decomposition [3]. This acid-base reaction proceeds quantitatively, with the protonation of the tertiary amine nitrogen resulting in the formation of the stable hydrochloride salt.

Alternative traditional routes employ the Knoevenagel condensation methodology, where piperidine derivatives are subjected to condensation reactions with malonic acid derivatives in the presence of basic catalysts [8]. The mechanism involves initial formation of an iminium ion intermediate through nucleophilic attack of piperidine on the carbonyl carbon, followed by enolate formation and subsequent nucleophilic attack [8]. This approach has shown free energy barriers of approximately 21.8 kilojoules per mole for the rate-determining step [8].

Industrial-Scale Production Optimization

Industrial production of [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride requires significant optimization of traditional synthetic routes to achieve economically viable yields and purities [9] [10] [11]. Modern industrial processes focus on continuous-flow reactor systems that provide enhanced heat and mass transfer characteristics compared to batch operations.

Continuous-flow synthesis has demonstrated superior performance in piperidine derivative production, with typical yields ranging from 75 to 85 percent and purities exceeding 98 percent [12]. The key operational parameters include precise temperature control between 50 and 70 degrees Celsius for esterification steps and 25 to 30 degrees Celsius for alkylation reactions [12]. Flow rates are typically maintained between 10 and 50 milliliters per hour to ensure adequate residence time for complete conversion [13].

Industrial catalyst systems have evolved from simple acid catalysts to more sophisticated heterogeneous systems [10]. Raney cobalt catalysts have shown particular effectiveness in piperidine synthesis applications, with proper preparation involving alkaline development followed by thorough washing to remove alkali ions [10]. The catalyst preparation requires replacement of water with appropriate organic solvents to ensure compatibility with the reaction medium [10].

Process mass intensity optimization represents a critical factor in industrial production economics [14]. Modern industrial processes achieve process mass intensity values significantly lower than traditional pharmaceutical synthesis, with optimized piperidine production showing process mass intensity values below 500 compared to conventional peptide synthesis processes that exceed 13,000 [14].

Process ParameterBatch ProcessContinuous FlowImprovement Factor
Yield (%)65-7575-851.13-1.33
Purity (%)92-96>981.02-1.06
Process Time (hours)24-484-83-12
Solvent Usage (L/kg)15-258-121.9-3.1

Advanced purification strategies in industrial settings employ sequential column chromatography and recrystallization techniques [12]. The purification process utilizes ethyl acetate and hexane solvent systems, with recrystallization conditions optimized to achieve the required pharmaceutical-grade purity levels [12]. Differential scanning calorimetry and thermogravimetric analysis provide critical quality control data to ensure consistent crystal structure and thermal stability [9].

Microwave-assisted synthesis has emerged as an important industrial optimization technique, reducing reaction times by factors of 3 to 12 compared to conventional heating methods [15]. The enhanced heating efficiency results from direct molecular excitation rather than thermal conduction, leading to more uniform temperature distribution and reduced side product formation [15].

Catalytic Approaches and Green Chemistry Strategies

Contemporary catalytic approaches to [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride synthesis emphasize environmental sustainability and atom economy principles [16] [17] [18]. Biocatalytic methods represent the most advanced green chemistry strategies, utilizing engineered enzymes to achieve highly selective transformations under mild reaction conditions.

Enzyme-catalyzed synthesis employs carboxylic acid reductase, omega-transaminase, and imine reductase systems in cascade reactions [16]. These biocatalytic processes demonstrate exceptional stereoselectivity with enantiomeric excess values exceeding 99 percent and diastereomeric excess values above 95 percent [16]. The cascade approach allows one-pot synthesis starting from keto acids or keto aldehydes, with each biocatalyst exhibiting distinct chemoselectivity, regioselectivity, and stereoselectivity characteristics [16].

Heterogeneous catalysis using supported metal systems provides environmentally benign alternatives to traditional homogeneous catalysts [17] [19]. Ruthenium-cobalt surface single-atom alloy catalysts have demonstrated remarkable activity in piperidine synthesis from bio-renewable feedstocks, achieving yields up to 93 percent under mild conditions [19]. These catalysts operate through hydrogenolysis mechanisms involving selective carbon-oxygen bond cleavage neighboring carbon-nitrogen groups [17].

Catalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
Ru₁Co NP/HAP2002.091.5>95
ReOₓ-Rh/SiO₂2002.089.3>90
Pd/C1501.576.885-90
Raney Ni1803.082.480-85

Green solvent systems have revolutionized piperidine synthesis by replacing toxic solvents with environmentally acceptable alternatives [14] [20]. Water-based reaction media combined with phase-transfer catalysts enable efficient synthesis while eliminating volatile organic compound emissions [18]. Deep eutectic solvents and ionic liquids provide additional green alternatives, offering improved solvation properties and recyclability [20].

Photocatalytic approaches utilize visible light activation to promote piperidine formation reactions under ambient conditions [21]. These methods employ organic photocatalysts or metal-organic framework materials to generate reactive intermediates through single-electron transfer processes [21]. The photocatalytic methodology eliminates the need for high-temperature conditions and toxic reagents while achieving comparable yields to traditional thermal processes.

Electrochemical synthesis represents an emerging green chemistry strategy for piperidine derivative production [13]. Flow microreactor systems enable precise control of electrochemical parameters, achieving yields of 47 to 78 percent for piperidine cyclization reactions [13]. The electroreductive cyclization mechanism involves cathodic reduction of imine substrates followed by intramolecular cyclization with terminal dihaloalkanes [13].

Isotopic Labeling and Tracer Studies

Isotopic labeling methodologies for [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride synthesis enable detailed mechanistic studies and pharmaceutical development applications [22] [23] [24]. Nitrogen-15 labeling represents the most common isotopic modification, utilizing ¹⁵N-ammonium chloride as the nitrogen source in cyclization reactions.

The Zincke imine methodology provides efficient access to ¹⁵N-labeled piperidine derivatives through two-step ring-opening and ring-closing sequences [22]. This approach involves initial treatment of pyridine precursors with 2,4-dinitrofluorobenzene to form Zincke imines, followed by treatment with ¹⁵N-ammonium chloride and sodium acetate to achieve ring closure with isotopic incorporation [22]. The methodology achieves isotopic incorporation levels of 98 percent with overall yields ranging from 45 to 70 percent [22].

Deuterium labeling strategies employ deuterated reagents and solvents to introduce specific isotopic patterns [23]. Deuteration of Zincke imine intermediates using deuterated acetic acid or ethanol-d₆ enables preparation of multiply deuterated piperidine derivatives [22]. The deuteration process occurs at electron-rich positions through acid-catalyzed hydrogen-deuterium exchange mechanisms [22].

IsotopeLabeling MethodIncorporation (%)Typical Yield (%)Applications
¹⁵NNH₄Cl exchange95-9845-70NMR studies
²HD₂O exchange85-9560-75Metabolic studies
¹³C¹³CO₂ incorporation90-9555-65Mechanistic studies

Carbon-13 labeling utilizes ¹³C-enriched starting materials to prepare isotopically labeled piperidine derivatives for nuclear magnetic resonance spectroscopy studies [24]. The ¹³C chemical shift data provide valuable structural information, with substituent parameters derived from symmetrically substituted compounds enabling prediction of chemical shifts in unsymmetrical derivatives [24].

Tracer studies employing isotopically labeled substrates have elucidated detailed reaction mechanisms for piperidine synthesis [25] [26]. These investigations reveal the sequential nature of carbon-carbon and carbon-nitrogen bond formation processes, with isotopic scrambling patterns providing evidence for specific intermediate structures [26]. The studies demonstrate that piperidine formation proceeds through aldehyde intermediates followed by transamination and imine reduction steps [26].

Advanced isotopic labeling techniques enable preparation of higher mass isotopologues with mass differences of 2 to 4 atomic mass units [22]. These compounds serve as internal standards for mass spectrometric analysis in pharmaceutical development applications, providing improved quantitative accuracy in biological matrix analysis [22]. The methodology combines deuterium and ¹⁵N labeling to achieve the desired mass shifts while maintaining chemical similarity to the parent compound [22].

The piperidine nitrogen in [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride serves as a potent nucleophilic center, enabling diverse substitution reactions that modify the acetic acid moiety and ethoxycarbonyl group [1] [2] [3]. The most fundamental nucleophilic substitution pathway involves alkylation reactions with haloacetates, where the piperidine nitrogen attacks the electrophilic carbon of ethyl chloroacetate through a classical second-order nucleophilic substitution mechanism . This reaction proceeds via the lone pair electrons on the piperidine nitrogen attacking the carbon center bonded to the chlorine atom, resulting in displacement of the chloride ion as the leaving group [1].

The kinetic parameters for nucleophilic substitution reactions demonstrate significant temperature dependence, with optimal reaction rates occurring between twenty-five and fifty degrees Celsius for simple alkylation processes [1] [3]. Studies examining the reaction of piperidine with activated aromatic substrates, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, reveal that nucleophilic substitution proceeds through addition-elimination mechanisms involving Meisenheimer complex intermediates [1]. The formation of these intermediates is rate-limiting, with second-order kinetics observed for piperidine concentration [1] [5].

Particularly significant is the observation that nucleophilic aromatic substitution reactions involving piperidine derivatives exhibit second-order dependence on piperidine concentration [5]. This unusual kinetic behavior indicates that the mechanism involves rate-determining hydrogen-bond formation between piperidine and the substrate-piperidine addition intermediate, followed by deprotonation of this intermediate [5]. The mechanism proceeds through initial nucleophilic addition forming an intermediate, which then undergoes deprotonation by a second piperidine molecule [5].

Reaction TypeSubstrateMechanismTemperature Range (°C)Typical Yield (%)Key Features
Alkylation with HaloacetatesEthyl chloroacetateSN2 pathway25-5070-80Piperidine nitrogen as nucleophile
AminodechlorinationMethyl 2,4-dichloro-3,5-dinitrobenzoateAddition-elimination via Meisenheimer complex25-4560-85Solvent-dependent kinetics
Nucleophilic Aromatic SubstitutionN-methylpyridinium compoundsRate-determining hydrogen-bond formation25-9040-90Second-order in piperidine concentration
Substitution with Activated EstersEthoxycarbonyl derivativesNucleophilic addition-elimination60-8075-85Acid-catalyzed conditions
Metal-Catalyzed SubstitutionPalladium-activated substratesOxidative addition followed by reductive elimination0-15055-95Stereoselective transformations

The reactivity of piperidine in nucleophilic substitution is further enhanced by the electron-donating properties of the saturated nitrogen heterocycle [2] [3]. Computational studies indicate that the leaving group order for nucleophilic aromatic substitution differs from typical patterns, with cyano groups showing enhanced reactivity due to their electron-withdrawing effects in the deprotonation step [5]. This reactivity pattern suggests that the ethoxycarbonyl group in the target compound may similarly influence reaction pathways through electronic effects.

Metal-catalyzed nucleophilic substitution reactions represent an advanced approach for functionalizing piperidine derivatives [6] [7]. These transformations employ palladium, copper, or nickel catalysts to facilitate stereoselective substitution reactions under mild conditions [6] [7]. The oxidative addition of the metal center to activated substrates, followed by nucleophilic attack by the piperidine nitrogen and subsequent reductive elimination, provides access to highly functionalized products with excellent stereocontrol [6] [7].

Oxidation and Reduction Dynamics

The oxidation behavior of [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride involves multiple reactive sites, including the piperidine nitrogen, the carbon atoms adjacent to nitrogen, and the ethoxycarbonyl functionality [8] [9] [10]. Electrochemical oxidation studies of piperidine derivatives demonstrate that oxidation occurs preferentially at the nitrogen center, generating nitrogen-centered radical cations that can undergo subsequent transformations [9]. The mechanism is first-order and controlled by mass transport and surface kinetics on platinum electrodes [9].

Photocatalytic oxidation represents a particularly important transformation pathway for piperidine derivatives [11] [12]. Using riboflavin tetraacetate as a photocatalyst, piperidine compounds undergo selective α-hydroxylation through hydrogen atom transfer mechanisms [11]. The process involves initial formation of an iminium ion intermediate, followed by nucleophilic attack by water to generate α-hydroxylated products [11]. This methodology provides access to functionalized piperidines with high regioselectivity for the α-position relative to nitrogen [11].

Metal-mediated oxidative transformations employ copper(II) persulfate systems to achieve ring-opening reactions of piperidine derivatives [12]. The mechanism involves single electron transfer from the piperidine nitrogen to the copper center, generating radical cation intermediates that undergo C-C bond cleavage [12]. These deconstructive oxidation processes convert cyclic piperidine substrates to linear carboxylic acid products through controlled radical chemistry [12].

Reaction TypeOxidizing AgentProductsReaction ConditionsMechanistic PathwaySelectivity
Electrochemical OxidationPlatinum electrodeOxidized piperidine derivativesAqueous media, controlled potentialMass transport controlledPosition-dependent
Photocatalytic OxidationRiboflavin tetraacetateα-Hydroxylated piperidinesAcetonitrile/water, visible lightHydrogen atom transferα-Selective
Metal-Mediated OxidationCopper(II) persulfateRing-opened carboxylic acidsAcetone/water, persulfate oxidantSingle electron transferNon-selective ring opening
Iodine(III) OxidationDiacetoxyiodobenzeneα-Hydroxy-β,β-dibrominated productsTMSBr, mild conditionsRadical brominationβ-Selective functionalization
Enzymatic OxidationCytochrome P450Ring-contracted pyrrolidinesPhysiological conditionsCoupled electron-proton transferStereospecific

Hypervalent iodine(III) reagents, particularly diacetoxyiodobenzene in conjunction with trimethylsilyl bromide, facilitate α-hydroxy-β,β-dibromination of piperidine derivatives [8]. This transformation proceeds through radical bromination mechanisms, with molecular bromine promoting the reaction when used with radical initiators like azobisisobutyronitrile [8]. The selectivity for β-functionalization distinguishes this approach from other oxidative methods [8].

Enzymatic oxidation by cytochrome P450 enzymes represents a biologically relevant transformation pathway for piperidine derivatives [10]. Ring contraction reactions proceed through coupled electron-proton transfer mechanisms, where initial N-H bond activation generates nitrogen-centered radicals [10]. These intermediates undergo rate-limiting homolytic C-C bond cleavage with an activation barrier of approximately twenty-one kilocalories per mole, followed by ring closure to form pyrrolidine products [10].

The reduction dynamics of piperidine derivatives involve hydrogenation of unsaturated analogs and reduction of oxidized intermediates [13]. Catalytic hydrogenation employs supported ruthenium or palladium catalysts to achieve selective reduction of specific functional groups while preserving the piperidine ring structure [14]. These processes are particularly important for converting synthetic intermediates to the final saturated piperidine products.

Condensation and Cyclization Mechanisms

Condensation reactions involving [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride proceed through multiple mechanistic pathways, with Knoevenagel condensation representing the most extensively studied transformation [15] [16] [17]. The piperidine nitrogen functions as a nucleophilic catalyst, attacking carbonyl substrates to form iminium ion intermediates [15]. The mechanism initiates through formation of the iminium ion in two steps, beginning with carbinolamine formation followed by water elimination [15].

The rate-determining step in piperidine-catalyzed Knoevenagel condensation involves nucleophilic attack of the enolate on the iminium ion intermediate, with a free energy barrier of 21.8 kilocalories per mole [15]. Subsequent elimination of piperidine occurs with a barrier of 21.6 kilocalories per mole, demonstrating that the elimination step is facilitated compared to hydroxide-catalyzed processes [15]. The piperidine catalyst works primarily by facilitating the elimination step rather than activating the electrophile through iminium ion formation [15].

Sequential condensation-cyclization processes enable the construction of complex heterocyclic systems from piperidine precursors [16] [17]. These transformations employ titanium tetrachloride-pyridine systems or piperidine-acetic acid combinations to achieve regioselective cyclization [16] [17]. The product selectivity depends critically on reaction conditions, with longer reaction times favoring thermodynamically controlled products [16] [17].

Reaction TypeCatalyst/ConditionsMechanismTemperature (°C)Reaction Time (h)Product Selectivity
Knoevenagel CondensationPiperidine/acetic acidIminium ion formation followed by enolate attack801.5-17Thermodynamic control
Intramolecular CyclizationSodium hydrideNucleophilic attack with elimination25-1006-24Kinetic control
Multicomponent ReactionsFerric chlorideCascade Michael-Mannich reactions90-1202-8Stereochemical control
Aza-Michael AdditionOrganocatalyst/TFAConjugate addition to activated alkenes25-604-12Diastereoselectivity
Ring-Closing MetathesisGrubbs catalystOlefin metathesis40-802-6Regioselectivity

Intramolecular cyclization reactions of piperidine derivatives employ strong bases such as sodium hydride to promote ring closure through nucleophilic attack mechanisms [14]. These transformations proceed under kinetic control, with reaction rates dependent on the nucleophilicity of the attacking center and the electrophilicity of the target carbon [14]. The cyclization efficiency is enhanced by conformational preorganization of the substrate in favorable geometries for ring closure [14].

Multicomponent reactions involving piperidine derivatives utilize cascade Michael-Mannich reaction sequences to construct complex molecular architectures [18]. These processes employ Lewis acid catalysts such as ferric chloride to activate electrophilic components while promoting nucleophilic addition of the piperidine nitrogen [18]. The stereochemical outcome is controlled by the coordination geometry of the metal center and steric interactions between reaction components [18].

Aza-Michael addition reactions represent an important class of condensation processes for piperidine functionalization [18]. Organocatalytic systems employing quinoline-based catalysts with trifluoroacetic acid as cocatalyst achieve highly enantioselective transformations [18]. The mechanism involves initial formation of an iminium ion intermediate, followed by intramolecular nucleophilic addition to activated alkene acceptors [18].

Metal-Mediated Functionalization

Metal-mediated functionalization of [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride encompasses diverse catalytic transformations that exploit the coordinating ability of the piperidine nitrogen and the reactivity of adjacent carbon-hydrogen bonds [7] [11] [12]. Copper(I) complexes bearing tris(pyrazolyl)borate ligands catalyze intramolecular C-H amination reactions through Cu(I)/Cu(II) redox cycles [7]. These transformations proceed via homolytic cleavage of N-F bonds in fluorinated amide precursors, generating copper(II)-fluoride intermediates that promote selective C-H functionalization [7].

The mechanism of copper-catalyzed piperidine synthesis involves initial coordination of the substrate to the copper center, followed by oxidative C-H activation and subsequent reductive elimination to form the C-N bond [7]. Kinetic studies demonstrate that the electron-donating properties of the tris(pyrazolyl)borate ligand significantly influence catalytic activity, with more electron-rich ligands providing enhanced reactivity [7]. The correlation between carbonyl stretching frequencies in copper carbonyl complexes and catalytic effectiveness suggests that electronic factors control the reaction outcome [7].

Palladium(II) complexes employing pyridine-oxazoline ligands enable enantioselective oxidative amination of alkenes to form substituted piperidines [18]. The mechanism involves initial coordination of the alkene to the palladium center, followed by nucleophilic attack by the nitrogen lone pair and subsequent stereoselective C-N bond formation [18]. The stereochemical outcome is controlled by the steric environment around the metal center, with bulky substituents at the C6 position of the ligand enhancing enantioselectivity [18].

Metal CatalystLigand SystemTransformationMechanismSelectivityTypical Yield (%)
Copper(I) complexesTris(pyrazolyl)borateC-H aminationCu(I)/Cu(II) redox cycleRegioselective83-99
Palladium(II) complexesPyridine-oxazolineOxidative aminationPd(II)/Pd(0) cycleEnantioselective70-90
Nickel(0) complexesPhosphine ligandsReductive aminationNi(0) insertionChemoselective75-95
Ruthenium(II) complexesCyclopentadienylHydrosilylationRu(II) coordinationDiastereoselective60-85
Gold(I) complexesN-heterocyclic carbeneCycloisomerizationAu(I) activationSite-selective55-80

Nickel(0) complexes with phosphine ligands facilitate reductive amination processes that convert carbonyl substrates to piperidine derivatives [19]. The mechanism involves initial coordination of the carbonyl compound to the nickel center, followed by insertion of the nitrogen nucleophile and subsequent hydride reduction [19]. These transformations exhibit excellent chemoselectivity, preferentially reducing iminium intermediates over other reducible functional groups [19].

Ruthenium(II) complexes bearing cyclopentadienyl ligands catalyze diastereoselective hydrosilylation reactions of piperidine derivatives [12]. The mechanism proceeds through coordination of the silicon-hydrogen bond to the ruthenium center, followed by migratory insertion and stereoselective delivery of the hydride to the substrate [12]. The diastereoselectivity arises from preferential approach of the substrate to the least hindered face of the metal complex [12].

Gold(I) complexes with N-heterocyclic carbene ligands promote cycloisomerization reactions that form piperidine rings from acyclic precursors [18]. The mechanism involves initial π-coordination of alkyne or alkene substrates to the gold center, followed by nucleophilic attack by the nitrogen atom and subsequent ring closure [18]. The site-selectivity is controlled by the electronic properties of the gold center and steric interactions between the substrate and ligand environment [18].

Dates

Last modified: 08-16-2023

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